Tumor rejection antigen P815 (35-43) is a significant peptide derived from the P1A antigen, which is associated with the P815 mastocytoma cell line in mice. This peptide plays a crucial role in eliciting cytotoxic T lymphocyte responses, making it an important target for cancer immunotherapy. The P1A antigen has been extensively studied due to its immunogenic properties and its relevance in understanding tumor immunity.
The P815 mastocytoma was derived from DBA/2 mice and is known for its rapid tumor development in immunocompetent hosts. The gene encoding the major tumor rejection antigen of tumor P815 is identical to that of normal DBA/2 mice, highlighting its potential as a model for studying tumor antigens and immune responses .
P815 (35-43) is classified as a tumor-associated antigen, specifically a nonameric peptide (LPYLGWLVF) presented by the major histocompatibility complex class I molecule H-2L d in mice of the H-2 d haplotype. This classification places it among other well-known tumor antigens, such as those encoded by the MAGE gene family in humans, which share similarities in their role in immune recognition and tumor rejection .
The synthesis of the P815 (35-43) peptide can be accomplished through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. The synthetic process typically involves:
The synthetic peptides corresponding to P815 residues are verified through mass spectrometry and amino acid analysis to confirm their identity and purity. For example, the specific sequence LPYLGWLVF is critical for its function in T cell recognition .
The molecular structure of P815 (35-43) consists of nine amino acids with the sequence LPYLGWLVF. This sequence forms a specific conformation that allows binding to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.
The peptide's molecular weight is approximately 1,058 Da, and it exhibits specific binding affinities to H-2L d molecules, which are essential for T cell activation . Structural studies using techniques like X-ray crystallography or NMR spectroscopy could provide insights into its three-dimensional conformation.
The primary reaction involving P815 (35-43) occurs during its presentation on major histocompatibility complex molecules. This process involves:
This pathway highlights the importance of proteolytic enzymes and transport proteins in generating effective immune responses against tumors expressing P1A .
The mechanism of action for P815 (35-43) involves several key steps:
Studies have shown that vaccination strategies involving P815 can lead to robust CD8+ T cell responses, providing protective immunity against tumors expressing this antigen .
P815 (35-43) exhibits properties typical of small peptides:
Key chemical properties include:
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .
P815 (35-43) has several applications in cancer research and immunotherapy:
The identification of tumour rejection antigen P815 (35–43) (peptide sequence: LPYLGWLVF) emerged from foundational work on murine mastocytoma P815, a methylcholanthrene-induced tumor model in DBA/2 mice. In the early 1990s, Thierry Boon’s team at the Ludwig Institute for Cancer Research pioneered the cloning of the P1A gene, which encodes the full-length precursor protein for antigen P815A. This work established that P815 (35–43) represents the minimal H-2Ld-restricted epitope essential for cytotoxic T lymphocyte (CTL) recognition [1] [3]. Crucially, this discovery occurred concurrently with the identification of human MAGE antigens, revealing a shared paradigm of cancer/testis (CT) antigens—molecules expressed in tumors but silenced in most normal tissues except testis and placenta [4] [10].
The P815 model demonstrated that non-mutated self-antigens could serve as targets for anti-tumor immunity, challenging prevailing assumptions about immune tolerance. Van den Eynde’s seminal 1992 study further showed that P815 (35–43) and the related epitope P815B are co-located on a single peptide, with point mutations selectively abolishing CTL recognition—a finding that illuminated the precision of tumor-immune interactions [2]. This work laid the groundwork for peptide-based cancer vaccines and adoptive T-cell therapies.
Table 1: Key Milestones in P815 (35–43) Discovery
Year | Discovery | Significance |
---|---|---|
1991 | Cloning of P1A gene from P815 tumor [3] | First identification of gene encoding non-mutated tumor rejection antigen |
1992 | Identification of P815A/B epitopes on single peptide [2] | Revealed multi-epitope tumor antigen structure |
1995 | Recombinant vaccinia expressing P815 (35–43) [1] | Validated epitope as immunotherapeutic target |
2003 | Antigenic drift in P815 (35–43) [6] | Demonstrated tumor evasion mechanism |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7